molecular formula C23H24N2O3S2 B4933461 N-{3-[(4-Ethoxyphenyl)carbamoyl]-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL}thiophene-2-carboxamide

N-{3-[(4-Ethoxyphenyl)carbamoyl]-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL}thiophene-2-carboxamide

Cat. No.: B4933461
M. Wt: 440.6 g/mol
InChI Key: YSTHYIBWBRJYIX-UHFFFAOYSA-N
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Description

N-{3-[(4-Ethoxyphenyl)carbamoyl]-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL}thiophene-2-carboxamide is a complex organic compound that features a unique structure combining a thiophene ring with a cycloheptathiophene moiety

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(thiophene-2-carbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S2/c1-2-28-16-12-10-15(11-13-16)24-22(27)20-17-7-4-3-5-8-18(17)30-23(20)25-21(26)19-9-6-14-29-19/h6,9-14H,2-5,7-8H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTHYIBWBRJYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-Ethoxyphenyl)carbamoyl]-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL}thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-carboxamide core, followed by the introduction of the cycloheptathiophene moiety. The final step involves the coupling of the 4-ethoxyphenylcarbamoyl group under controlled conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-Ethoxyphenyl)carbamoyl]-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Medicine: It has potential as a therapeutic agent due to its unique structure.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-{3-[(4-Ethoxyphenyl)carbamoyl]-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL}thiophene-2-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic or research outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(4-Ethoxyphenyl)carbamoyl]-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL}thiophene-2-carboxamide is unique due to its combination of a thiophene ring with a cycloheptathiophene moiety, which imparts distinct chemical and physical properties not found in simpler compounds.

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